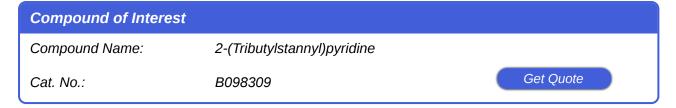


Spectroscopic and Synthetic Profile of 2-(Tributylstannyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data and synthetic methodology for the organotin compound, **2-(tributyIstannyI)pyridine**. This versatile reagent is a key building block in various cross-coupling reactions, notably the Stille coupling, for the synthesis of complex molecules and potential pharmaceutical agents. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with comprehensive experimental protocols for its preparation.

Spectral Data Summary

The following tables summarize the key quantitative spectral data for **2- (tributylstannyl)pyridine**, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of **2-(TributyIstannyI)pyridine** in CDCl₃



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.73	dtd	4.9, 1.9, 1.0	1H	H-6 (Pyridine)
7.48	dt	7.4, 1.8	1H	H-5 (Pyridine)
7.39	dt	7.4, 1.6	1H	H-3 (Pyridine)
7.10	ddd	6.9, 4.9, 1.7	1H	H-4 (Pyridine)
1.70-1.05	m	-	18H	Sn-(CH ₂) ₃ -CH ₃
0.85	t	7.3	9H	Sn-(CH ₂) ₃ -CH ₃

Table 2: 13C NMR Spectral Data of 2-(TributyIstannyl)pyridine in CDCl3

Chemical Shift (δ) ppm	Assignment
150.90	C-2 (Pyridine)
141.46	C-6 (Pyridine)
136.61	C-4 (Pyridine)
128.41	C-5 (Pyridine)
127.23	C-3 (Pyridine)
32.16	Sn-CH ₂
29.14	Sn-CH ₂ -CH ₂
27.41	Sn-CH ₂ -CH ₂ -CH ₂
16.45	Sn-CH ₂ -CH ₂ -CH ₃
13.66	Sn-(CH ₂) ₃ -CH ₃
10.28	-

Table 3: 119Sn NMR Spectral Data of 2-(TributyIstannyl)pyridine in CDCl3



Chemical Shift (δ) ppm	
-43.08	

Infrared (IR) Spectroscopy

While a detailed peak-by-peak assignment is not readily available in the cited literature, the ATR-IR spectrum of **2-(tributyIstannyI)pyridine** is available on databases such as SpectraBase.[1] The spectrum would be expected to exhibit characteristic absorption bands corresponding to the following functional groups:

- C-H stretching (aromatic): Weak to medium bands above 3000 cm⁻¹.
- C-H stretching (aliphatic): Strong bands in the 2850-2960 cm⁻¹ region from the butyl groups.
- C=C and C=N stretching (aromatic ring): Medium to strong bands in the 1400-1600 cm⁻¹ region.
- C-H bending (aliphatic): Bands around 1465 cm⁻¹ and 1375 cm⁻¹.
- Sn-C stretching: Expected in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Table 4: Key Fragments in the GC-MS of **2-(TributyIstannyI)pyridine**[2]

Mass-to-Charge Ratio (m/z)	Proposed Fragment
198	[Sn(C ₄ H ₉)] ⁺
196	Isotopic peak of [Sn(C ₄ H ₉)] ⁺
41	[C₃H₅] ⁺

Experimental Protocols

The synthesis of **2-(tributyIstannyl)pyridine** is typically achieved via the reaction of a 2-lithiated pyridine species with tributyltin chloride. The following is a detailed protocol



synthesized from multiple sources.

Materials:

- 2-Bromopyridine
- n-Butyllithium (n-BuLi) in hexanes
- Tributyltin chloride
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- · Diethyl ether or Ethyl acetate
- Saturated aqueous sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography elution

Procedure:

- Reaction Setup: A reaction flask is charged with 2-bromopyridine and anhydrous tetrahydrofuran. The flask is then placed under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C using a dry ice/acetone bath.
- Lithiation: n-Butyllithium (typically a 1.6 M or 2.5 M solution in hexanes) is added dropwise to the cooled solution of 2-bromopyridine. The mixture is stirred at -78 °C for a period of 30 minutes to one hour, during which time the formation of 2-lithiopyridine is observed, often accompanied by a color change.
- Stannylation: Tributyltin chloride is then added to the reaction mixture. The addition can be done dropwise or quickly. The reaction is stirred at -78 °C for an additional 1 to 3 hours.

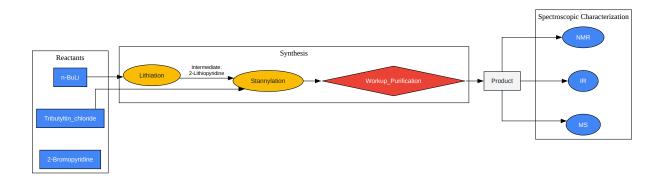


- Warming and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for an additional hour. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extraction and Work-up: The quenched reaction mixture is extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with a saturated aqueous sodium chloride solution (brine) to remove any remaining aqueous impurities.
- Drying and Concentration: The organic phase is dried over an anhydrous drying agent like
 magnesium sulfate or sodium sulfate. The drying agent is then removed by filtration, and the
 solvent is evaporated under reduced pressure to yield the crude product.
- Purification: The crude residue is purified by silica gel column chromatography. A typical
 eluent system is a mixture of hexane and ethyl acetate (e.g., a 20:1 ratio). The fractions
 containing the desired product are collected and the solvent is removed under reduced
 pressure to afford 2-(tributylstannyl)pyridine as a liquid.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **2-(tributylstannyl)pyridine**.





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Caption: Synthesis and Characterization Workflow of **2-(TributyIstannyl)pyridine**.

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